3-Bromo-2-methylimidazo[1,2-a]pyrazine
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Overview
Description
3-Bromo-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets.
Mechanism of Action
Target of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have been shown to possess a broad range of biological activity .
Mode of Action
It’s known that the compound is formed through the reaction of 2-methylimidazo[1,2-a]pyridine with bromine . This reaction leads to the substitution of a hydrogen atom at the C-3 carbon atom, resulting in the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to interact with a variety of biological pathways due to their broad spectrum of biological effects .
Result of Action
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a derivative of 3-Bromo-2-methylimidazo[1,2-a]pyrazine, has been shown to exhibit antimicrobial properties against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml . This suggests that the compound may have potential applications in the treatment of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylimidazo[1,2-a]pyrazine typically involves the halogenation of 2-methylimidazo[1,2-a]pyrazine. One common method is the reaction of 2-methylimidazo[1,2-a]pyrazine with bromine in chloroform, which results in the substitution of a hydrogen atom at the C-3 position with a bromine atom . The reaction conditions are relatively mild and do not require the use of a catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methylimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the C-3 position can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Radical Reactions: Functionalization via radical reactions has been explored for similar compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Radical Reactions: Radical initiators and transition metal catalysts are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-2-methylimidazo[1,2-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies investigating its antimicrobial and anticancer properties.
Material Science: Its structural characteristics make it useful in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyrazine: The parent compound without the bromine substitution.
3-Bromoimidazo[1,2-a]pyridine: A similar compound with a pyridine ring instead of a pyrazine ring.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Another derivative with significant biological activity.
Uniqueness
3-Bromo-2-methylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the C-3 position enhances its reactivity and allows for further functionalization, making it a versatile scaffold in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3-bromo-2-methylimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7(8)11-3-2-9-4-6(11)10-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWNMAGVIRSFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CN=CC2=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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